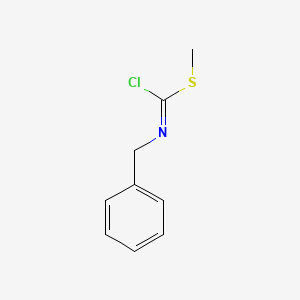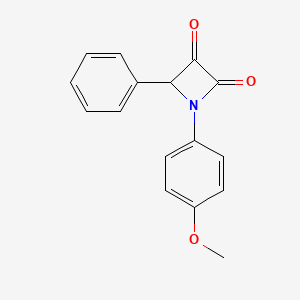
2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- is an organic compound that belongs to the class of azetidinediones These compounds are characterized by a four-membered ring containing two carbonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxyphenyl isocyanate with phenylacetyl chloride in the presence of a base can lead to the formation of the desired azetidinedione compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of diols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid, bromine, and sulfuric acid are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
科学研究应用
2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its reactive carbonyl groups.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, such as the production of polymers and advanced materials.
作用机制
The mechanism of action of 2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- involves its interaction with molecular targets through its reactive carbonyl groups. These groups can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. The compound’s aromatic rings also contribute to its binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
2,3-Azetidinedione, 1-phenyl-4-(4-methoxyphenyl)-: Similar structure but with different substitution patterns.
2,3-Azetidinedione, 1-(4-chlorophenyl)-4-phenyl-: Contains a chlorine atom instead of a methoxy group.
2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-(4-methylphenyl)-: Substituted with a methyl group on the phenyl ring.
Uniqueness
2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- is unique due to the presence of both 4-methoxyphenyl and phenyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications.
属性
CAS 编号 |
94612-33-6 |
|---|---|
分子式 |
C16H13NO3 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-4-phenylazetidine-2,3-dione |
InChI |
InChI=1S/C16H13NO3/c1-20-13-9-7-12(8-10-13)17-14(15(18)16(17)19)11-5-3-2-4-6-11/h2-10,14H,1H3 |
InChI 键 |
JHIKHBHSIURBLJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(C(=O)C2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


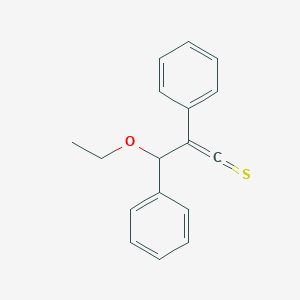
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
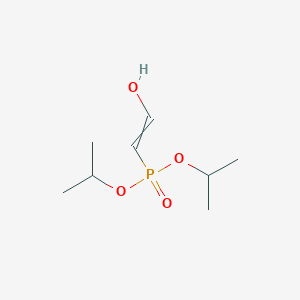

![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline](/img/structure/B14362949.png)

![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)

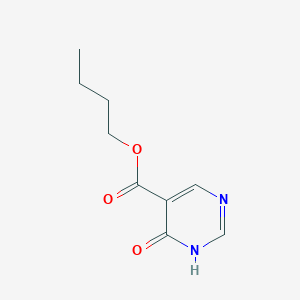
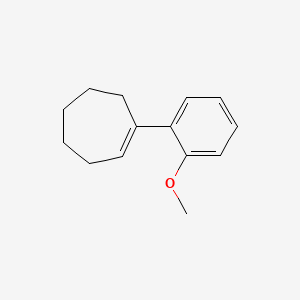
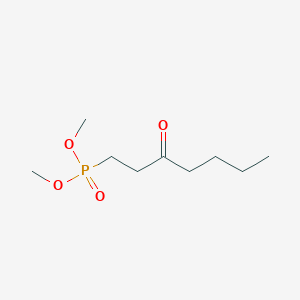
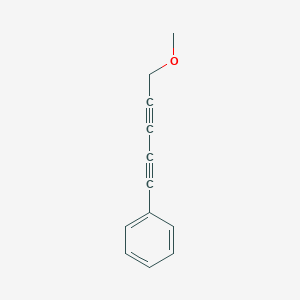
![3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14362994.png)
